molecular formula C21H24NNaO8S B8051011 sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate

sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate

Cat. No.: B8051011
M. Wt: 473.5 g/mol
InChI Key: VLQLUZFVFXYXQE-UHFFFAOYSA-M
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Description

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate (referred to as ON 01910.Na or rigosertib) is a clinical-stage multi-kinase inhibitor with antitumor activity. Its structure features a styrylsulfonyl group linked to a 2,4,6-trimethoxyphenyl ring, a methoxy-substituted aniline, and a sodium acetate moiety . This compound inhibits key oncogenic pathways, including PI3K/Akt, and induces oxidative stress in cancer cells . Its synthesis involves hydrolysis of ester precursors under basic conditions, yielding a water-soluble sodium salt critical for bioavailability .

Properties

IUPAC Name

sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974682
Record name Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592542-60-4
Record name Sodium (2-methoxy-5-{[2-(2,4,6-trimethoxyphenyl)ethenesulfonyl]methyl}anilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Formation of ON-01500 :

    • Reactants : ON-01940 ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone), methyl 2-bromoacetate.

    • Conditions : Sodium acetate buffer (pH 5–6), 60–80°C, 4–16 hours.

    • Yield : 85–92%.

  • Hydrolysis to Rigosertib :

    • Reactants : ON-01500, sodium hydroxide.

    • Conditions : Ethanol/dichloromethane (3:1), room temperature, 2 hours.

    • Purification : Crystallization from acetone/water (1:5 v/v).

    • Purity : 98.2–99.5% (HPLC).

Table 1: Key Parameters for Two-Step Synthesis

StepReagent RatioSolventTemp (°C)Time (h)Yield (%)
11:1.1DMF701288
21:2.5EtOH25282

Friedel-Crafts Acylation and Sulfonation Route

Procedure Highlights

  • Sulfonyl Chloride Formation :
    Chlorosulfonyl acetyl chloride reacts with 1,3,5-trimethoxybenzene under Friedel-Crafts conditions (AlCl₃, 0°C).

  • Coupling with Aniline Derivative :
    Resulting sulfonyl chloride intermediates react with 4-methoxy-3-nitroaniline in dichloromethane (DCM) with triethylamine.

  • Reduction and Oxidation :
    Nitro groups are reduced using Fe/AcOH, followed by sulfenyl-to-sulfonyl oxidation with m-CPBA.

Table 2: Critical Oxidation Steps

StepReagentConditionsYield (%)
Sulfenyl → Sulfonylm-CPBA (2 eq)DCM, 0°C → RT, 1 h95
Nitro → AminoFe, AcOH80°C, 3 h78

One-Pot Large-Scale Synthesis (Kilogram-Level)

Optimized Protocol

  • Ring Closure : 1,2,4-Benzenetriol (10 mol) reacts with ethyl acetoacetate (11 mol) in phosphoric acid (50–60°C, 3 h).

  • Alkylation : Intermediate 4-methyl esculetin undergoes substitution with ethyl bromoacetate (1:0.95 molar ratio) in DMF, catalyzed by Na₂CO₃ (70°C, 12 h).

  • Saponification : Hydrolysis with 2N HCl, followed by NaOH addition to pH 12–14.

  • Yield : 86% (1.20 kg batch), purity 98.8%.

Table 3: Scalability Metrics

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume (L)0.5100
Total Time (h)2448
Purity (HPLC, %)98.298.8

Analytical Validation and Quality Control

  • Structural Confirmation :

    • NMR : δ 3.95 (s, OCH₃), 7.1–7.7 (aromatic H).

    • HPLC : Retention time 19.42 min (C18 column, acetonitrile/water).

  • Impurity Profile :

    • ON-01500 : <0.2% (Chiral HPLC).

    • Residual Solvents : DMF <50 ppm (GC).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Two-Step SynthesisHigh purity, scalableRequires expensive intermediates
Friedel-Crafts RouteAvoids sensitive reagentsLow yield in oxidation steps
One-Pot ProcessCost-effective for bulk productionComplex purification

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting multiple kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these kinases, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells. The molecular targets include cyclin-dependent kinases and other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-(2,4,6-Trimethoxyphenyl)sulfamoyl)acetic acid (4f)

  • Structure : Lacks the styryl group but retains the sulfamoyl and trimethoxyphenyl moieties.
  • Synthesis : Derived from ethyl ester hydrolysis (80% yield) with distinct NMR signals (δ 3.81 ppm for OCH3) .
  • Activity : Simpler structure may reduce kinase inhibition breadth compared to rigosertib.

(E)-2-(2-Methoxy-5-(2-(2′,4′,6′-Trimethoxyphenyl)vinylsulfonamido)phenylamino)acetic acid (25a)

  • Structure: Shares the vinylsulfonamido group but includes an additional amino linkage.
  • Synthesis : Prepared via alkaline hydrolysis of methyl esters, similar to rigosertib’s route .
  • Activity : The vinylsulfonamido group may enhance target binding but reduce solubility compared to the sodium salt form.

ON 013100 Glucuronide Metabolite

  • Structure : Benzylstyrylsulfone core with a glucuronic acid conjugate.
  • Synthesis : Enzymatic glucuronidation increases hydrophilicity, altering pharmacokinetics .
  • Activity : Metabolite likely less potent than parent compound due to reduced cell permeability.

2-[[5-(4-Methylphenyl)-4-Phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-Trimethoxyphenyl)methylideneamino]acetamide

  • Structure : Triazole ring replaces styryl group; includes a sulfanyl-acetamide chain.
  • Activity : Heterocyclic triazole may improve metabolic stability but reduce kinase selectivity .

Sodium 2-[(2-Methoxy-5-{[(E)-2-(2,4,6-Trimethoxyphenyl)ethenesulfonyl]methyl}phenyl)amino]acetate (Raluridine)

  • Activity : Similar kinase inhibition profile but divergent pharmacokinetics due to isomerism .

Biological Activity

Sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate, commonly known as Rigosertib sodium, is a synthetic compound with significant biological activity, particularly in the field of oncology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Rigosertib sodium is a sodium salt derivative of rigosertib, classified as a benzyl styryl sulfone. Its molecular formula is C21H24NNaO8SC_{21}H_{24}NNaO_8S with a molecular weight of 473.47 g/mol. The compound exhibits a melting point of 172-174 °C and is soluble in DMSO.

PropertyValue
Molecular FormulaC21H24NNaO8S
Molecular Weight473.47 g/mol
Melting Point172-174 °C
SolubilitySoluble in DMSO
Density1.332 g/cm³

Rigosertib sodium functions primarily as a dual inhibitor targeting Polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways. These targets are crucial for regulating cell cycle progression and survival in cancer cells.

  • Inhibition of Plk1 : Rigosertib inhibits Plk1, which is essential for mitotic spindle assembly and cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
  • PI3K Pathway Disruption : By interfering with the PI3K signaling pathway, Rigosertib affects various downstream processes involved in cell growth and metabolism.

Anticancer Properties

Rigosertib sodium has shown promising results in clinical trials for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The compound has been granted Orphan Drug Designation by the FDA due to its potential in these areas.

Case Studies:

  • Clinical Trial Results : In a Phase III trial, Rigosertib demonstrated improved overall survival rates in patients with high-risk MDS compared to standard therapies. The trial highlighted its ability to induce remission and improve quality of life.
  • Combination Therapies : Studies have explored the efficacy of Rigosertib when combined with other anticancer agents such as azacitidine and decitabine, showing enhanced therapeutic outcomes.

Mechanistic Studies

Research has detailed how Rigosertib induces apoptosis through:

  • Cell Cycle Arrest : Induction of G2/M phase arrest via Plk1 inhibition.
  • Increased Reactive Oxygen Species (ROS) : Elevated ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

Research Findings

Recent studies have focused on the multifaceted biological activities of Rigosertib:

  • In Vitro Studies : Laboratory experiments have confirmed that Rigosertib effectively inhibits cancer cell proliferation across various cancer types, including solid tumors.
  • In Vivo Studies : Animal models have shown that Rigosertib can significantly reduce tumor sizes when administered at therapeutic doses.

Comparative Analysis with Similar Compounds

Rigosertib's unique mechanism sets it apart from other anticancer agents:

CompoundMechanism of ActionTarget Pathways
RigosertibDual inhibitor (Plk1 & PI3K)Cell cycle regulation
Vinca AlkaloidsMicrotubule destabilizationMicrotubule dynamics
PI3K InhibitorsSpecific inhibition of PI3KGrowth factor signaling

Q & A

Basic Research Questions

Q. What is the synthetic route for sodium;2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetate, and how is its purity validated?

  • Answer : The compound is synthesized via a multi-step process involving sulfonamide coupling and hydrolysis. For example, ethyl 2-(N-(2,4,6-trimethoxyphenyl)sulfamoyl)acetate is hydrolyzed under basic conditions (20% aqueous NaOH, 60°C) to yield the carboxylic acid intermediate, which is then neutralized to form the sodium salt . Purity is validated using HPLC (≥98% purity) and structural confirmation via 1^1H NMR (e.g., δ 3.81 ppm for methoxy groups) and HRMS (e.g., [M+H]+^+ m/z 334.0906) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • 1^1H NMR : Signals for methoxy groups (δ 3.81–3.90 ppm), aromatic protons (δ 6.04–6.83 ppm), and vinyl protons (δ 7.12–7.86 ppm with J=15.6J = 15.6 Hz for trans-configuration) .
  • HRMS : Exact mass matching calculated values (e.g., [M-H]^− m/z 304.0545 for intermediates) .
  • HPLC : Retention time consistency (e.g., 0.81 minutes under specific conditions) .

Q. What is the proposed mechanism of action of this compound in anticancer research?

  • Answer : Rigosertib acts as a non-ATP competitive kinase inhibitor, disrupting mitotic spindle formation and inducing apoptosis via G2/M phase arrest. Its styryl sulfone group interacts with tubulin, mimicking combretastatin analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Discrepancies in NMR/HRMS data (e.g., unexpected splitting or mass shifts) may arise from residual solvents, stereochemical impurities, or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : To confirm coupling patterns and assign protons unambiguously .
  • Isotopic labeling : To trace unexpected mass fragments in HRMS .
  • Crystallography : Single-crystal X-ray diffraction for definitive stereochemical assignment .

Q. What experimental design considerations are critical for optimizing synthesis yield and scalability?

  • Answer : Key factors include:

  • Reagent stoichiometry : Use of coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (1.7 M in ethyl acetate) to drive sulfonamide formation to >95% yield .
  • Purification : Silica gel chromatography with ethyl acetate/methanol gradients to isolate intermediates .
  • Temperature control : Reactions conducted at -10°C to suppress side reactions during sensitive steps (e.g., sulfonyl chloride coupling) .

Q. How can researchers validate target engagement and off-target effects in kinase inhibition studies?

  • Answer : Methodologies include:

  • Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler™) to identify primary targets (e.g., PLK1) and off-target kinases .
  • Cellular thermal shift assays (CETSA) : Confirm compound binding to tubulin or kinases in live cells .
  • CRISPR knockouts : Validate phenotypic effects (e.g., mitotic arrest) in kinase-deficient cell lines .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Answer : The sodium salt form improves aqueous solubility. For preclinical models:

  • Vehicle optimization : Use PBS (pH 7.4) or 5% DMSO/saline mixtures .
  • Prodrug approaches : Phosphate ester derivatives (e.g., combretastatin A4 disodium phosphate) enhance bioavailability .

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